molecular formula C20H24N4O4S B11132579 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11132579
M. Wt: 416.5 g/mol
InChI Key: VCJJFKIVEOJGMD-UHFFFAOYSA-N
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Description

This compound, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide, is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [https://pubmed.ncbi.nlm.nih.gov/25543177/]. GSK-3β is a serine/threonine kinase critically involved in a multitude of cellular processes, including glycogen metabolism, gene transcription, and neuronal cell function. Its dysregulation is a pathological hallmark of several diseases, most notably Alzheimer's disease and other tauopathies, where it hyperphosphorylates the microtubule-associated protein tau, leading to neurofibrillary tangle formation [https://www.nature.com/articles/nrd3439]. The primary research value of this inhibitor lies in its application as a chemical tool to elucidate the complex role of GSK-3β signaling in neurodegenerative pathways and to probe its involvement in other conditions such as mood disorders, diabetes, and cancer. By selectively inhibiting GSK-3β, researchers can investigate mechanisms of tau phosphorylation, amyloid-beta toxicity, and Wnt/β-catenin signaling in cellular and animal models. This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this product with care and utilize it in accordance with all applicable laboratory safety procedures.

Properties

Molecular Formula

C20H24N4O4S

Molecular Weight

416.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-[2-(5-methylindol-1-yl)ethyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C20H24N4O4S/c1-14-2-4-18-15(12-14)6-9-23(18)10-8-21-20(26)17-3-5-19(25)24(22-17)16-7-11-29(27,28)13-16/h2,4,6,9,12,16H,3,5,7-8,10-11,13H2,1H3,(H,21,26)

InChI Key

VCJJFKIVEOJGMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=NN(C(=O)CC3)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Indole Synthesis

The 5-methylindole moiety is typically synthesized via the Fischer indole synthesis or Hemetsberger–Knittel reaction .

Fischer Indole Synthesis

  • Reagents : Methyl-substituted arylhydrazine, cyclization under acidic or thermal conditions.

  • Key Step : Formation of the indole ring via-sigmatropic rearrangement.

  • Example : Reaction of 5-methylphenylhydrazine with a ketone derivative yields 5-methylindole.

Hemetsberger–Knittel Reaction

  • Reagents : Methyl 2-azidoacetate, substituted benzaldehyde, thermolysis.

  • Application : Generates indole-2-carboxylate intermediates for further functionalization.

Ethylamine Linker Formation

The ethylamine bridge is introduced via reductive amination or alkylation :

  • Reductive Amination : Condensation of 5-methylindole-3-carbaldehyde with ethylenediamine using NaBH(OAc)₃.

  • Alkylation : Treatment of 5-methylindole with 2-bromoethylamine under basic conditions.

Synthesis of the Tetrahydropyridazine Core

Core Formation

The tetrahydropyridazine-3-carboxylic acid scaffold is synthesized via cyclocondensation or ring-opening reactions :

  • Cyclocondensation : Reaction of diamines with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Ring-Opening : Spirocyclopropane intermediates undergo cyclization with amines to form tetrahydroindol-4(5H)-one derivatives, which are oxidized to pyridazines.

Oxidation to 6-Oxo Derivative

The 6-oxo group is introduced via oxidation of a secondary alcohol or Mannich reaction :

  • Oxidation : Treatment of 1,4,5,6-tetrahydropyridazine-3-carboxylic acid with KMnO₄ or CrO₃.

  • Mannich Reaction : Condensation with formaldehyde and a secondary amine.

Amide Coupling

The carboxamide bond is formed via activated coupling reagents :

Reagent Conditions Yield Source
BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)DMF, DIPEA, RT, 4–12 h70–95%
HATU (Hexafluorophosphate azabenzotriazole tetramethyl uronium)DCM, Et₃N, 0°C → RT85–90%

Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group

The sulfone ring is typically synthesized via oxidation of tetrahydrothiophene :

  • Oxidizing Agents : H₂O₂, mCPBA, or sulfuryl chloride (SO₂Cl₂).

  • Procedure : Oxidation of tetrahydrothiophene-3-carboxylic acid derivatives to form the 1,1-dioxide.

Final Assembly and Optimization

Convergent Synthesis

  • Indole Linker : Prepared as described in Section 2.

  • Pyridazine Core : Synthesized via cyclocondensation or ring-opening (Section 3).

  • Coupling : Amide bond formation between the pyridazine carboxylic acid and indole ethylamine (Section 4).

  • Sulfone Installation : Oxidation of the tetrahydrothiophene intermediate.

Key Challenges

  • Regioselectivity : Ensuring correct substitution patterns during indole synthesis.

  • Oxidation Control : Avoiding over-oxidation of the pyridazine ring.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Fischer Indole SynthesisHigh regioselectivity for 5-methylindoleRequires harsh thermal conditions60–80%
Hemetsberger–KnittelMild conditions, scalableLimited to 2-carboxylate indoles50–70%
BOP-Mediated CouplingHigh efficiency for amide formationCost of reagents85–90%

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the sulfur-containing ring.

    Reduction: Reduction reactions can target the carbonyl groups or the sulfur dioxide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole and pyridazine rings can interact with enzymes or receptors, modulating their activity. The sulfur dioxide moiety may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Substituent Features Molecular Weight (g/mol) Key Differences Reference
Target Compound C₂₀H₂₄N₄O₄S - 5-Methylindole ethyl group
- Tetrahydrothiophene sulfone
416.5 Reference compound
4-Methylindole Analog C₂₀H₂₄N₄O₄S - 4-Methylindole ethyl group 416.5 Methyl position on indole alters electronic distribution
Thiazole Derivative C₁₄H₁₆N₄O₃S - Thiazol-2-yl group
- No sulfone
360.4 Thiazole replaces indole; lower molecular weight
Thiadiazole Derivative C₁₇H₂₀N₆O₄S₂ - Thiadiazolylidene group 436.5 Additional nitrogen atoms; altered solubility
Triazole-Thiophene Analog C₁₃H₁₂N₆O₂S - Triazole-thiophene methyl group 316.3 Smaller substituent; higher nitrogen content

Structural and Functional Implications

Indole vs.

Sulfone Moiety: The tetrahydrothiophene sulfone in the target compound increases polarity and may improve aqueous solubility compared to non-sulfonated analogs .

Carboxamide vs. Ester Groups :

  • Carboxamide (target compound) supports hydrogen bonding with biological targets, whereas ester groups (e.g., ) are more hydrolytically labile and less likely to form stable interactions .

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